N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide
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Overview
Description
N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide: is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a fluorine atom, and a methoxyacetamide moiety attached to a phenyl ring. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide typically involves the reaction of 5-amino-2-fluoroaniline with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like hydroxide or alkoxide ions; often in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of probes or inhibitors for specific enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(5-Amino-2-fluorophenyl)benzamide
- N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide
- N-(5-Amino-2-fluorophenyl)-3,5-bis(trifluoromethyl)benzamide
Comparison: N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide is unique due to the presence of the methoxyacetamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-methoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-14-5-9(13)12-8-4-6(11)2-3-7(8)10/h2-4H,5,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWQZDCDLRAKGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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